6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2548979-33-3
VCID: VC11827470
InChI: InChI=1S/C17H20N6S/c1-3-14-10-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-5-4-13(11-18)12-19-15/h4-5,10,12H,3,6-9H2,1-2H3
SMILES: CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N
Molecular Formula: C17H20N6S
Molecular Weight: 340.4 g/mol

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

CAS No.: 2548979-33-3

Cat. No.: VC11827470

Molecular Formula: C17H20N6S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2548979-33-3

Specification

CAS No. 2548979-33-3
Molecular Formula C17H20N6S
Molecular Weight 340.4 g/mol
IUPAC Name 6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C17H20N6S/c1-3-14-10-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-5-4-13(11-18)12-19-15/h4-5,10,12H,3,6-9H2,1-2H3
Standard InChI Key PWBSZPCRTAJEOI-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N
Canonical SMILES CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridine ring substituted at the 3-position with a carbonitrile group.

  • A piperazine ring linked to the pyridine’s 6-position.

  • A pyrimidine moiety attached to the piperazine, featuring ethyl and methylsulfanyl substituents at the 6- and 2-positions, respectively.

This arrangement confers significant steric and electronic diversity, enabling interactions with biological targets such as enzymes and receptors. The molecular formula is inferred as C₁₈H₂₁N₇S, with a molecular weight of approximately 371.5 g/mol based on analogous compounds .

Nomenclature and Isomerism

The systematic IUPAC name reflects the connectivity:

  • Pyridine-3-carbonitrile forms the base structure.

  • The piperazin-1-yl group at the 6-position bridges to the 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl substituent.
    Potential isomerism arises from the piperazine ring’s conformational flexibility and the pyrimidine’s substitution pattern, though no specific stereoisomers have been reported for this compound .

Synthesis and Characterization

Table 1: Hypothetical Synthesis Optimization

ParameterConditionYield (%)Citation
Piperazine couplingMicrowave, DMSO, K₂CO₃, 110°C64–87
Pyridine functionalizationPd(OAc)₂, Xantphos, 100°C~75
DeprotectionHCl/dioxane, rt>90

Analytical Characterization

Key techniques for structural validation include:

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 8.1–8.6 ppm (pyridine H), δ 2.5–3.5 ppm (piperazine CH₂), δ 1.2–1.4 ppm (ethyl CH₃) .

    • ¹³C NMR: Signals at ~160 ppm (C≡N), ~125–150 ppm (aromatic carbons).

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 371.5.

  • IR Spectroscopy: Bands at ~2220 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C–S).

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Carbonitrile Hydrolysis: Under acidic (H₂SO₄) or basic (NaOH) conditions, the nitrile converts to a carboxylic acid or amide, respectively.

  • Methylsulfanyl Oxidation: Treatment with m-CPBA oxidizes the –SMe group to sulfoxide (–SO–) or sulfone (–SO₂–), altering electronic properties.

  • Piperazine Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, enhancing water solubility .

Pharmacophore Modification

Strategic derivatization could enhance bioactivity:

  • Replacing the ethyl group with fluoro or cyclopropyl moieties to modulate lipophilicity.

  • Introducing electron-withdrawing groups (e.g., –CF₃) on the pyrimidine to improve target binding.

Biological Activity and Mechanisms

Hypothesized Targets

Based on structural analogs, potential biological targets include:

  • Kinase Inhibitors: The pyrimidine and piperazine motifs resemble ATP-competitive kinase inhibitors (e.g., imatinib).

  • Anticancer Agents: Pyridine-carbonitrile derivatives exhibit pro-apoptotic effects in leukemia and solid tumors.

  • Antiviral Activity: Methylsulfanyl groups may interfere with viral protease or polymerase function.

Table 2: Predicted Physicochemical Properties

PropertyValueRelevance
LogP~2.8Moderate lipophilicity
Solubility (pH 7.4)~50 μMSuitable for oral dosing
pKa (basic)~7.2 (piperazine N)Ionization at physiological pH

Mechanism of Action

  • Kinase Inhibition: The compound may bind to the ATP pocket of tyrosine kinases (e.g., Bcr-Abl), disrupting phosphorylation cascades.

  • Receptor Modulation: Piperazine-containing compounds often act as allosteric modulators of GPCRs, such as serotonin or dopamine receptors .

Applications in Drug Discovery

Lead Optimization

  • SAR Studies: Modifying the ethyl and methylsulfanyl groups could optimize potency and selectivity.

  • Prodrug Design: Esterification of the carbonitrile may improve bioavailability.

Preclinical Development

  • Toxicity Profiling: Ames tests and hepatocyte assays are critical to assess mutagenicity and hepatic clearance.

  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes could address solubility limitations.

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